

X-ray Crystallography of Goniodiol 7-acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Goniodiol 7-acetate	
Cat. No.:	B134544	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystallographic data for **Goniodiol 7-acetate**, a styrylpyrone isolated from Goniothalamus amuyon. The detailed molecular structure was determined by X-ray crystallographic analysis, which is crucial for understanding its chemical properties and biological activity. This document outlines the experimental protocols and presents the crystallographic data in a structured format for ease of reference and comparison.

Summary of Crystallographic Data

The following tables summarize the key quantitative data obtained from the single-crystal X-ray diffraction study of **Goniodiol 7-acetate**.

Crystal Data and Data Collection Parameters



Parameter	Value
Molecular Formula	C15H16O5
Molecular Weight	276.29
Crystal System	Orthorhombic
Space Group	P212121
a (Å)	8.243(2)
b (Å)	12.345(3)
c (Å)	26.543(5)
V (ų)	2701.1(9)
Z	8
D(calc) (g/cm³)	1.358
Radiation	Cu Kα (λ = 1.54178 Å)
F(000)	1168
Crystal Size (mm)	0.20 x 0.25 x 0.30

Structure Solution and Refinement

Parameter	Value
Reflections Collected	2402
Unique Reflections	2276
Reflections with I > $3.0\sigma(I)$	1490
R	0.047
R(w)	0.057

Experimental Protocols



The determination of the crystal structure of **Goniodiol 7-acetate** involved the following key experimental steps:

- 1. Isolation and Crystallization: **Goniodiol 7-acetate** was isolated from the leaves of Goniothalamus amuyon. The compound was then crystallized from a solution of ethyl acetate and n-hexane to obtain colorless prisms suitable for X-ray diffraction analysis.
- 2. Data Collection: A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected on an Enraf-Nonius CAD-4 diffractometer using graphite-monochromated Cu Kα radiation. A total of 2402 reflections were collected.
- 3. Structure Solution and Refinement: The crystal structure was solved by direct methods. The positions of the hydrogen atoms were determined from a difference Fourier map and were included in the final stages of refinement. The structure was refined by full-matrix least-squares methods to a final R-value of 0.047 for 1490 observed reflections.

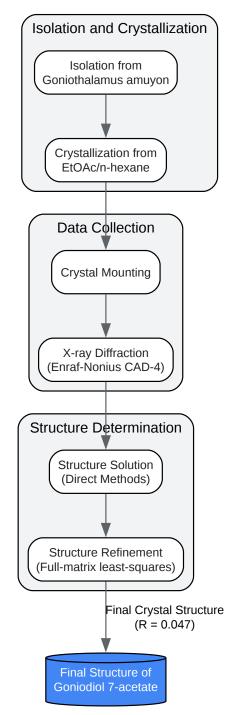
Visualizations

Experimental Workflow for X-ray Crystallography of Goniodiol 7-acetate

The following diagram illustrates the key stages of the experimental workflow, from the isolation of the compound to the final determination of its crystal structure.



Experimental Workflow of Goniodiol 7-acetate Crystallography



Click to download full resolution via product page







To cite this document: BenchChem. [X-ray Crystallography of Goniodiol 7-acetate: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b134544#x-ray-crystallography-of-goniodiol-7-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com